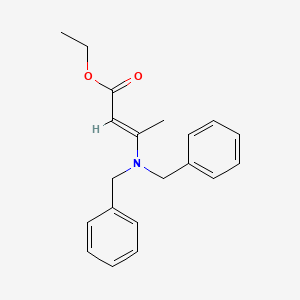

ethyl (E)-3-(dibenzylamino)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (E)-3-(dibenzylamino)but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, an amino group, and a double bond in its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(dibenzylamino)but-2-enoate typically involves the reaction of ethyl acetoacetate with dibenzylamine in the presence of a base. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the imine formed from dibenzylamine. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(dibenzylamino)but-2-enoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Ethyl (E)-3-(dibenzylamino)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(dibenzylamino)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino compound, which can then interact with specific molecular pathways. The double bond in the structure also allows for potential interactions with unsaturated systems in biological molecules.

Comparison with Similar Compounds

Ethyl (E)-3-(dibenzylamino)but-2-enoate can be compared with other similar compounds such as:

Ethyl but-2-enoate: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.

Dibenzylamine: Lacks the ester group, limiting its applications in esterification reactions.

The presence of both the ester and amino groups in this compound makes it a versatile compound with unique reactivity and applications.

Biological Activity

Ethyl (E)-3-(dibenzylamino)but-2-enoate, also known as ethyl 3-(benzylamino)but-2-enoate, is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol. This compound is characterized by its unique structure, which includes a dibenzylamino group attached to a butenoic acid ethyl ester moiety. Its distinct chemical properties make it a subject of interest in various biological studies, particularly for its potential antimicrobial and anticancer activities.

Chemical Structure and Properties

The compound features a double bond between the second and third carbon atoms of the butenoate moiety, contributing to its reactivity. The presence of the dibenzylamino group enhances its lipophilicity, potentially improving its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.28 g/mol |

| Functional Groups | Dibenzylamino, Ester |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to modifications in enzyme activity and signal transduction pathways, which may underlie its therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial activity at low concentrations .

- Anticancer Mechanism : Research conducted on human breast cancer cell lines revealed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase 3 activation .

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(benzylamino)but-2-enoate | Benzyl group attached | Antimicrobial and anticancer properties |

| Ethyl 3-(phenylamino)but-2-enoate | Phenyl group instead of dibenzyl | Limited antimicrobial activity |

| Ethyl 3-(butylamino)but-2-enoate | Butyl group instead | Weaker biological activity |

Q & A

Q. Basic: What are the common synthetic routes for ethyl (E)-3-(dibenzylamino)but-2-enoate, and how is stereoselectivity achieved?

Methodological Answer:

The compound is typically synthesized via condensation reactions between ethyl acetoacetate and dibenzylamine derivatives. A key step involves enamine formation under controlled pH and temperature to favor the (E)-isomer . For example, in analogous systems, triethyl phosphonoacetate and NaH in THF are used to promote Horner-Wadsworth-Emmons reactions, achieving high E-selectivity through steric and electronic effects of the dibenzylamino group . Solvent choice (e.g., anhydrous THF) and slow addition of reagents minimize side reactions.

Q. Advanced: How can NMR spectroscopy resolve stereoisomers and confirm the (E)-configuration?

Methodological Answer:

13C NMR and HMQC are critical for distinguishing stereoisomers. For instance, in related ethyl 3-(hexylamino)but-2-enoate derivatives, the (E)-isomer exhibits distinct C=O and C3 chemical shifts (e.g., 168.4 ppm for trans vs. 169.9 ppm for cis in DMSO-d6) due to intramolecular hydrogen bonding and conformational rigidity . 2D NMR (e.g., NOESY) can further validate spatial proximity of the dibenzylamino group to the ester carbonyl, confirming the (E)-geometry .

Q. Basic: What characterization techniques are essential for verifying purity and structural integrity?

Methodological Answer:

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts.

- FT-IR : Confirms enamine C=N stretching (~1640 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- X-ray crystallography : Resolves absolute configuration, though challenges arise from poor crystal formation in flexible enamines. Alternative Hirshfeld surface analysis (for related compounds) maps intermolecular interactions to validate packing efficiency .

Q. Advanced: How does the dibenzylamino group influence reactivity in organocatalytic applications?

Methodological Answer:

The dibenzylamino group acts as a Lewis base , facilitating asymmetric catalysis via hydrogen bonding with substrates. Computational studies (e.g., DFT) show its electron-donating effects stabilize transition states in Michael additions . Experimentally, substituent effects (e.g., replacing benzyl with bulkier groups) alter enantioselectivity, as seen in analogous pyrrole syntheses .

Q. Basic: What are optimal storage conditions to prevent degradation?

Methodological Answer:

Store at -20°C in sealed, moisture-free containers under argon. Avoid freeze-thaw cycles, which promote hydrolysis of the ester group. For stock solutions, use anhydrous DMSO and aliquot to minimize water ingress .

Q. Advanced: How can contradictory spectroscopic data between studies be reconciled?

Methodological Answer:

Discrepancies often arise from solvent polarity or pH variations . For example, NMR shifts in DMSO-d6 vs. CDCl3 differ due to hydrogen-bonding interactions with the dibenzylamino group . Standardize experimental conditions (solvent, temperature) and cross-validate with mass spectrometry to rule out degradation.

Q. Basic: What role does this compound play in natural product synthesis?

Methodological Answer:

It serves as a key intermediate for β-enamino esters in alkaloid synthesis. For instance, in the synthesis of pyrrole derivatives, it undergoes cyclization with α-bromo ketones to form heterocyclic cores .

Q. Advanced: What computational tools predict metabolic stability and toxicity (ADMET)?

Methodological Answer:

In silico models (e.g., SwissADME, ProTox-II) analyze logP, hydrogen-bond donors, and topological polar surface area to predict bioavailability. For related phosphonates, molecular docking identifies potential off-target interactions with cytochrome P450 enzymes .

Q. Basic: How is the compound’s solubility optimized for biological assays?

Methodological Answer:

Use co-solvents like PEG-300 or Tween-80 (5-10% v/v) to enhance aqueous solubility. Pre-warm to 37°C and sonicate for 10–15 minutes to disperse aggregates .

Q. Advanced: What strategies improve yield in large-scale synthesis?

Methodological Answer:

Properties

Molecular Formula |

C20H23NO2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

ethyl (E)-3-(dibenzylamino)but-2-enoate |

InChI |

InChI=1S/C20H23NO2/c1-3-23-20(22)14-17(2)21(15-18-10-6-4-7-11-18)16-19-12-8-5-9-13-19/h4-14H,3,15-16H2,1-2H3/b17-14+ |

InChI Key |

QWVGNMVYHMXXQJ-SAPNQHFASA-N |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Canonical SMILES |

CCOC(=O)C=C(C)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.